N-[1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]piperidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Description
N-[1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]piperidin-4-yl]-4-methyl-1,3-thiazol-2-amine is a complex organic compound with a unique structure that includes a piperidine ring, a thiazole ring, and a pyrazole ring
Properties
IUPAC Name |
N-[1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]piperidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5OS/c1-3-25-18(6-9-21-25)19-16(5-4-12-26-19)13-24-10-7-17(8-11-24)23-20-22-15(2)14-27-20/h6,9,14,16-17,19H,3-5,7-8,10-13H2,1-2H3,(H,22,23)/t16-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHXMCVSMTJFR-QFBILLFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCCO2)CN3CCC(CC3)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CN3CCC(CC3)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]piperidin-4-yl]-4-methyl-1,3-thiazol-2-amine typically involves multiple steps, including the formation of the oxane ring, the introduction of the pyrazole group, and the final assembly of the piperidine and thiazole rings. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]piperidin-4-yl]-4-methyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
N-[1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]piperidin-4-yl]-4-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]piperidin-4-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
N-[1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]piperidin-4-yl]-4-methyl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-3-methylthiophene-2-carboxamide: This compound has a similar structure but with different substituents on the oxane ring and the thiazole ring.
(2R,3S)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(1-ethylpyrazol-4-yl)oxan-3-amine: This compound has a similar core structure but with different substituents on the pyrazole and oxane rings.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
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